molecular formula C14H26O2 B3242033 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester CAS No. 149855-64-1

2-Propenoic acid, 2-methyl-, 2-propylheptyl ester

Cat. No.: B3242033
CAS No.: 149855-64-1
M. Wt: 226.35 g/mol
InChI Key: UKQUXDRVODMRIU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-propylheptyl ester is a methacrylate monomer designed for research and development applications. It is primarily investigated for its role as a key building block in the synthesis of advanced acrylic polymers and co-polymers. The specific structure of the 2-propylheptyl ester chain is often explored to impart unique properties to the resulting polymers, such as modified hydrophobicity, low glass transition temperature (Tg), flexibility, and specific solubility profiles. Researchers utilize this monomer in areas like polymer chemistry and materials science to develop novel coatings, adhesives, sealants, and specialty plastics with tailored performance characteristics. The mechanism of action involves its function as a polymerizable vinyl monomer, participating in free-radical polymerization processes to form long-chain molecules. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylheptyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O2/c1-5-7-8-10-13(9-6-2)11-16-14(15)12(3)4/h13H,3,5-11H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQUXDRVODMRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)COC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025556
Record name 2-Propylheptyl 2-methylprop-2-enoate
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Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149855-64-1
Record name 2-Propylheptyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149855-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylheptyl 2-methylprop-2-enoate
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Record name 2-propylheptyl methacrylate
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Synthetic Methodologies and Mechanistic Investigations for 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester

Esterification Pathways for 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester Synthesis

The formation of the ester linkage in 2-propylheptyl methacrylate (B99206) can be achieved through several synthetic strategies. The most common and industrially relevant pathways are direct esterification of methacrylic acid with 2-propylheptanol and transesterification of a lower alkyl methacrylate, such as methyl methacrylate, with 2-propylheptanol.

Direct Esterification Approaches

Direct esterification is a widely utilized method for the synthesis of alkyl methacrylates. This reversible reaction involves the condensation of methacrylic acid and an alcohol, in this case, 2-propylheptanol, in the presence of an acid catalyst to form the desired ester and water. To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, typically through azeotropic distillation.

The reaction can be represented by the following equation:

CH₂=C(CH₃)COOH + HOCH₂(CH₂CH₂CH₃)CH(CH₂CH₃)₂ → CH₂=C(CH₃)COOCH₂(CH₂CH₂CH₃)CH(CH₂CH₃)₂ + H₂O

Key parameters influencing the direct esterification process include the molar ratio of reactants, catalyst concentration, reaction temperature, and the efficiency of water removal. A slight excess of either the carboxylic acid or the alcohol can be used to shift the equilibrium. The use of a solvent that forms an azeotrope with water, such as cyclohexane, is a common industrial practice.

A typical procedure for a similar reaction, the synthesis of 2-propylheptyl acrylate (B77674), involves charging the reactor with cyclohexane, 2-propylheptanol, and a polymerization inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ). An acid catalyst, such as methanesulfonic acid, is then added, and the mixture is heated to reflux to facilitate the removal of water. After the reaction is complete, the crude product is purified by washing with a sodium chloride solution and aqueous sodium hydroxide solution, followed by distillation mdpi.com.

Transesterification Processes

Transesterification, or ester interchange, is another significant pathway for the synthesis of 2-propylheptyl methacrylate. This process involves the reaction of a readily available short-chain alkyl methacrylate, typically methyl methacrylate (MMA), with a higher boiling alcohol, 2-propylheptanol, in the presence of a catalyst. The equilibrium is shifted towards the formation of the desired higher methacrylate by continuously removing the lower boiling alcohol (methanol) byproduct.

The general reaction is as follows:

CH₂=C(CH₃)COOCH₃ + HOCH₂(CH₂CH₂CH₃)CH(CH₂CH₃)₂ ⇌ CH₂=C(CH₃)COOCH₂(CH₂CH₂CH₃)CH(CH₂CH₃)₂ + CH₃OH

This method is advantageous as it often proceeds under milder and more neutral conditions compared to direct esterification, which can be beneficial for sensitive substrates. The success of transesterification heavily relies on the choice of catalyst and the efficient removal of the methanol byproduct, often as an azeotrope with the starting methyl methacrylate. A variety of catalysts, including acids, bases, and transition-metal compounds, have been employed for this purpose chempedia.info. For the production of higher alkyl (meth)acrylates from C8-C24 alkanols, tin-based catalysts have been shown to be effective, yielding products with low byproduct content nih.gov. Titanium alkoxides are also commonly used catalysts for the transesterification of methyl methacrylate with higher alcohols google.comacs.org.

Novel and Emerging Synthetic Routes

While direct esterification and transesterification remain the dominant synthetic methodologies, research into alternative and more sustainable routes is ongoing. One area of interest is the use of enzymatic catalysis. Lipases, for instance, can catalyze esterification and transesterification reactions under mild conditions, offering high selectivity and reducing the formation of byproducts. While specific studies on the enzymatic synthesis of 2-propylheptyl methacrylate are not widely reported, the successful application of lipases in the synthesis of other alkyl methacrylates suggests its potential as a greener alternative chempedia.info.

Another emerging area is the development of reactive distillation processes, which combine reaction and separation into a single unit operation. This can enhance conversion, reduce energy consumption, and minimize side reactions. For the synthesis of methyl methacrylate, reactive distillation has been proposed as an efficient continuous process . This technology could potentially be adapted for the production of higher alkyl methacrylates like 2-propylheptyl methacrylate.

Catalytic Systems in the Production of this compound Monomer

The choice of catalyst is paramount in both direct esterification and transesterification reactions, influencing reaction rates, equilibrium conversion, and product purity. Catalysts can be broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and good contact with the reactants.

For direct esterification , strong protic acids are the most common homogeneous catalysts. These include:

Sulfuric acid (H₂SO₄): A strong and inexpensive catalyst, though it can cause side reactions and corrosion issues.

p-Toluenesulfonic acid (PTSA): A solid organic acid that is often preferred over sulfuric acid due to its lower corrosivity and reduced tendency to cause charring.

Methanesulfonic acid (CH₃SO₃H): A strong organic acid that is effective for the esterification of (meth)acrylic acid with higher alkanols mdpi.com.

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

For transesterification , a wider range of homogeneous catalysts can be employed:

Titanium alkoxides (e.g., tetraisopropyl titanate): These are highly effective Lewis acid catalysts for the transesterification of methyl methacrylate with higher alcohols google.comacs.org.

Tin compounds (e.g., dibutyltin oxide, tin 2-ethylhexanoate): Organotin compounds are widely used as catalysts in transesterification reactions, offering high activity and selectivity google.comresearchgate.net.

Lithium salts (e.g., lithium hydroxide, lithium carbonate): These basic catalysts have been shown to be effective in the transesterification of methyl methacrylate with heavier alcohols google.com.

The reaction conditions for these homogeneous catalysts are generally mild, which helps to suppress undesirable side reactions like polymerization cmu.edu.

Table 1: Comparison of Homogeneous Catalysts for (Meth)acrylate Synthesis

Catalyst Type Reaction Advantages Disadvantages
Sulfonic Acids (e.g., PTSA, MSA) Direct Esterification High activity, readily available Corrosive, difficult to separate from product
Titanium Alkoxides Transesterification High efficiency, mild reaction conditions Sensitive to water, requires anhydrous conditions
Tin Compounds Transesterification High activity and selectivity, tolerant to some impurities Toxicity concerns, catalyst removal can be challenging
Lithium Salts Transesterification Effective at low concentrations Can promote side reactions if not controlled

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants and products, which offers significant advantages in terms of catalyst separation, recovery, and reuse, leading to more environmentally friendly and cost-effective processes.

For direct esterification , solid acid catalysts are a major focus of research to replace corrosive homogeneous acids. Examples include:

Ion-exchange resins: Strongly acidic cation-exchange resins with sulfonic acid groups (e.g., Amberlyst-15) are effective catalysts for the esterification of methacrylic acid. They can be used in packed bed reactors for continuous processes, but their thermal stability can be a limitation google.comresearchgate.net.

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong acid sites. Zeolites like H-ZSM-5 and H-MOR have shown high activity in the esterification of free fatty acids, indicating their potential for methacrylic acid esterification. Their shape selectivity can also prevent the formation of bulky byproducts mdpi.comundip.ac.id.

For transesterification , various solid catalysts are being explored:

Supported metal oxides: Titanium or tin oxides supported on silica or other materials can provide stable and reusable catalysts.

Metal-organic frameworks (MOFs): These materials with tunable porosity and active metal sites are emerging as potential catalysts for transesterification.

The use of heterogeneous catalysts aligns with the principles of green chemistry by simplifying product purification and reducing waste generation . While their activity may sometimes be lower than their homogeneous counterparts due to mass transfer limitations, ongoing research focuses on developing more active and stable heterogeneous catalysts for ester production.

Table 2: Overview of Heterogeneous Catalysts for Esterification and Transesterification

Catalyst Type Reaction Key Features Potential Benefits
Ion-Exchange Resins Direct Esterification Macroporous structure with sulfonic acid groups Easy separation, suitable for continuous processes
Zeolites Direct Esterification High acidity, shape selectivity, thermal stability High conversion, reusability, reduced corrosion
Supported Metal Oxides Transesterification Active metal sites on a solid support Good thermal stability, potential for high selectivity

Biocatalytic Synthesis

Biocatalytic synthesis has emerged as a favorable "green" alternative to traditional chemical methods for producing specialty esters like 2-propylheptyl methacrylate. This approach utilizes enzymes, most commonly lipases, to catalyze the esterification or transesterification reactions under milder conditions, often with higher selectivity and reduced environmental impact. chemrxiv.orgnih.gov

The enzyme of choice for methacrylate synthesis is frequently the immobilized lipase B from Candida antarctica (CALB), commercially known as Novozym 435. nih.govmdpi.com This biocatalyst is renowned for its high activity, stability in organic solvents, and broad substrate specificity. mdpi.comresearchgate.net The synthesis of 2-propylheptyl methacrylate can be achieved through two primary enzymatic routes:

Direct Esterification: The reaction between methacrylic acid and 2-propylheptanol. This is an equilibrium-limited reaction where the removal of the water byproduct is necessary to drive the reaction towards high conversion.

Transesterification: The reaction of 2-propylheptanol with a simple methacrylate ester, such as methyl methacrylate (MMA) or ethyl methacrylate (EMA). A more effective strategy involves using vinyl methacrylate as the acyl donor; the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the reaction effectively irreversible and leading to higher product yields. koreascience.kr

The reactions are typically carried out in non-polar organic solvents like hexane or t-butanol to solubilize the substrates and minimize water activity, which can otherwise promote the reverse hydrolysis reaction. nih.gov Key parameters that are optimized to maximize yield include temperature (typically 40-70°C), the molar ratio of the acyl donor to the alcohol, and the concentration of the enzyme.

Table 1: Representative Conditions for Novozym 435-Catalyzed Synthesis of Methacrylate Esters

This table presents data for the synthesis of sorbitan methacrylate, a comparable process, to illustrate typical reaction parameters and outcomes.

Acyl DonorAlcoholEnzyme Conc. (% w/v)Substrate Molar Ratio (Alcohol:Acyl Donor)Reaction Time (h)Conversion Yield (%)
Methyl Methacrylate1,4-Sorbitan71:536~78
Ethyl Methacrylate1,4-Sorbitan51:536~68
Vinyl Methacrylate1,4-Sorbitan3>1:2.5->78 (Superior Yield)

Data sourced from a study on the enzymatic synthesis of sorbitan methacrylate. nih.gov

Reaction Kinetics and Thermodynamic Aspects of this compound Formation

The enzymatic synthesis of esters like 2-propylheptyl methacrylate by lipase-catalyzed transesterification is widely understood to follow a Ping-Pong Bi-Bi mechanism. In this model, the lipase (E) first reacts with the acyl donor (A, e.g., vinyl methacrylate) to form an acyl-enzyme intermediate (EA), releasing the first product (P, acetaldehyde). Subsequently, the alcohol (B, 2-propylheptanol) binds to the intermediate, leading to the formation of the final ester (Q, 2-propylheptyl methacrylate) and regeneration of the free enzyme.

The rate of this reaction is influenced by several factors, including substrate concentration, temperature, and enzyme concentration. The kinetics can often be described by the Michaelis-Menten equation, although high concentrations of either the alcohol or the acyl donor can sometimes lead to substrate inhibition, causing a decrease in the reaction rate.

The activation energy for enzyme-catalyzed transesterification reactions is generally lower than for non-catalyzed or chemically-catalyzed equivalents. scirp.org For instance, studies on enzymatic biodiesel production have reported activation energies in the range of 4.25 to 5.58 kcal/mol. scirp.org

From a thermodynamic standpoint, esterification is a reversible, equilibrium-limited process. The Gibbs free energy (ΔG) for lipase-catalyzed transesterification is typically negative, indicating a spontaneous reaction under standard conditions. scirp.org For example, a study on a model transesterification reaction reported a ΔG of –1.02 kcal/mol, a positive enthalpy (ΔH) of 544 cal/mol (indicating a slightly endothermic reaction), and a positive entropy (ΔS) of 5.19 cal/K·mol. scirp.org The positive entropy change, often resulting from the release of a small molecule like methanol or water, helps to drive the reaction forward. To achieve high yields, the equilibrium must be shifted towards the products, which is accomplished by using an excess of one reactant or by removing one of the products as it forms. researchgate.net

Table 2: Illustrative Thermodynamic Parameters for Lipase-Catalyzed Esterification

Parameters shown are for a model transesterification system and serve as an example for the formation of similar esters.

Thermodynamic ParameterSymbolRepresentative ValueImplication
Gibbs Free EnergyΔG-1.02 kcal/molReaction is spontaneous
EnthalpyΔH544 cal/molReaction is slightly endothermic
EntropyΔS5.19 cal/K·molIncrease in disorder, favors reaction

Data sourced from a study on enzyme-catalyzed transesterification. scirp.org

Purification and Isolation Methodologies for High-Purity this compound for Polymerization Applications

The production of high-quality polymers requires monomers of exceptionally high purity, as trace impurities can interfere with the polymerization process, leading to low molecular weights, broad molecular weight distributions, or complete inhibition of the reaction. This is particularly critical for controlled polymerization techniques like anionic polymerization. elsevierpure.com

The purification of 2-propylheptyl methacrylate post-synthesis is a multi-step process designed to remove unreacted starting materials, catalysts, byproducts, and inhibitors.

Catalyst Removal: If an immobilized enzyme like Novozym 435 is used, it can be easily removed from the reaction mixture by simple filtration.

Aqueous Washing: The crude ester is first washed with a mild basic solution, such as aqueous sodium bicarbonate (NaHCO₃), to neutralize and remove any unreacted methacrylic acid. This is followed by washing with brine (saturated NaCl solution) to remove residual salts and reduce the amount of water dissolved in the organic phase.

Drying: The washed ester is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. The drying agent is subsequently removed by filtration.

Inhibitor Removal: Commercial methacrylates and their precursors often contain inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization during storage. These must be removed immediately prior to use. A standard laboratory method is to pass the monomer through a column packed with activated basic alumina.

Fractional Distillation: The final and most critical step for achieving high purity is fractional distillation under reduced pressure (vacuum distillation). This separates the high-boiling 2-propylheptyl methacrylate from lower-boiling starting materials (e.g., methyl methacrylate) and higher-boiling or non-volatile impurities.

For applications demanding the highest purity, such as anionic polymerization, more rigorous purification techniques are employed. One such method involves treating the monomer with trialkylaluminum compounds. These reagents react avidly with protic impurities like water and alcohols, effectively removing them to parts-per-million levels. elsevierpure.comelsevierpure.com

Table 3: Summary of Purification Steps for 2-Propylheptyl Methacrylate

StepMethodImpurity Targeted
1. Catalyst RemovalFiltrationImmobilized Enzyme/Catalyst
2. WashingExtraction with aq. NaHCO₃, then brineUnreacted Methacrylic Acid, Water-Soluble Byproducts
3. DryingTreatment with anhydrous MgSO₄ or Na₂SO₄Dissolved Water
4. Inhibitor RemovalColumn Chromatography (Activated Alumina)Polymerization Inhibitors (e.g., MEHQ)
5. Final PurificationVacuum DistillationUnreacted Alcohol, Byproducts, Non-volatile residues
6. Ultra-Purification (Optional)Treatment with TrialkylaluminumTrace Water, Trace Alcohols

Advanced Spectroscopic and Structural Characterization of 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester Monomer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a complete structural assignment.

Proton (¹H) NMR Studies of this compound

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are predicted based on the analysis of similar methacrylate (B99206) esters. nih.govoup.com The vinylic protons (=CH₂) of the methacrylate group are diastereotopic and typically appear as two distinct signals in the downfield region, around 5.5 and 6.1 ppm. chemicalbook.com The methyl group attached to the double bond (-C(CH₃)=) is expected to show a singlet at approximately 1.9 ppm.

The protons of the 2-propylheptyl ester group exhibit characteristic signals. The methylene (B1212753) protons directly attached to the ester oxygen (-OCH₂-) are deshielded and would likely appear as a doublet around 4.0-4.2 ppm. The methine proton (-CH-) at the branch point would be found further upfield, and the various methylene (-CH₂-) and methyl (-CH₃) groups of the propyl and heptyl chains would produce a complex set of overlapping multiplets in the upfield region, typically between 0.8 and 1.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Vinylic (=CH₂) ~ 6.1 Singlet
Vinylic (=CH₂) ~ 5.5 Singlet
Ester Methylene (-OCH₂-) ~ 4.1 Doublet
Methacrylate Methyl (-C(CH₃)=) ~ 1.9 Singlet
Alkyl Methine (-CH-) ~ 1.6 - 1.8 Multiplet
Alkyl Methylene (-CH₂-) ~ 1.2 - 1.5 Multiplet

Carbon-13 (¹³C) NMR Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. For this compound, the carbonyl carbon (C=O) of the ester group is the most deshielded, with a characteristic chemical shift expected around 167 ppm. chemicalbook.comchemicalbook.com The quaternary and methylene carbons of the double bond (C=CH₂) are anticipated in the 125-136 ppm range. nih.gov

The carbon of the methylene group attached to the ester oxygen (-OCH₂-) would resonate at approximately 65-70 ppm. The carbons of the alkyl chains, including the methine, methylene, and methyl groups of the 2-propylheptyl moiety, would appear in the upfield region of the spectrum, typically between 10 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~ 167
Quaternary Alkene (C=CH₂) ~ 136
Methylene Alkene (=CH₂) ~ 125
Ester Methylene (-OCH₂-) ~ 68
Alkyl Methine (-CH-) ~ 35 - 40
Alkyl Methylene (-CH₂-) ~ 20 - 35
Methacrylate Methyl (-C(CH₃)=) ~ 18

Two-Dimensional NMR Techniques for Complex Structural and Conformational Insights

To unambiguously assign all proton and carbon signals and to gain insight into the molecule's three-dimensional structure, two-dimensional (2D) NMR techniques are employed. iupac.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the 2-propylheptyl group, COSY would be invaluable for tracing the connectivity from the -OCH₂- protons through the methine and down the propyl and heptyl chains, resolving the complex overlapping signals in the upfield region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu This technique allows for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal around 68 ppm can be definitively assigned to the -OCH₂- group by its correlation with the proton signal at ~4.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds (²J and ³J-coupling). iupac.orgresearchgate.net This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For instance, a correlation between the vinylic protons (~5.5 and 6.1 ppm) and the carbonyl carbon (~167 ppm) would confirm the methacrylate core structure. Similarly, correlations between the -OCH₂- protons and the carbonyl carbon would establish the ester linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The Infrared (IR) spectrum of this compound is expected to show several strong, characteristic absorption bands. spectroscopyonline.comresearchgate.net The most prominent peak would be the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. libretexts.org The C=C double bond stretch of the methacrylate group would appear around 1630-1640 cm⁻¹. Strong bands corresponding to the C-O stretching vibrations of the ester are expected in the 1100-1300 cm⁻¹ region. spectroscopyonline.com The sp² C-H stretching of the vinylic group is anticipated just above 3000 cm⁻¹, while the sp³ C-H stretching from the alkyl groups will be observed just below 3000 cm⁻¹. researchgate.net

The Raman spectrum provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the C=C double bond stretch around 1630-1640 cm⁻¹ is usually a strong and sharp signal, making it easy to identify. researchgate.net The various C-H and C-C stretching and bending vibrations of the alkyl backbone will also be present, providing a unique "fingerprint" for the molecule.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch (Ester) 1720 - 1740 (Strong) 1720 - 1740 (Weak-Medium)
C=C Stretch ~ 1635 (Medium) ~ 1635 (Strong)
C-O Stretch (Ester) 1100 - 1300 (Strong) Medium
=C-H Stretch ~ 3020 - 3080 (Medium) ~ 3020 - 3080 (Medium)

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The fragmentation of methacrylate esters under electron ionization (EI) is well-characterized and typically involves several key pathways. scielo.br

A common fragmentation is the loss of the alkoxy radical (-OR) from the ester, which for this molecule would be the loss of the 2-propylheptoxy group, leading to a prominent acylium ion. Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. The fragmentation of the 2-propylheptyl side chain itself would also produce a series of characteristic alkyl fragment ions. Analysis of these fragments allows for the confirmation of the ester's side chain structure. nih.govbryankatzenmeyer.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Identity Fragmentation Pathway
240 [M]⁺ Molecular Ion
157 [M - C₆H₁₃]⁺ Loss of hexyl radical from side chain
85 [C₅H₉O]⁺ Acylium ion from loss of alkoxy group
69 [C₄H₅O]⁺ Methacryloyl cation

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of the monomer and for identifying and quantifying any impurities, such as residual starting materials, byproducts, or inhibitors.

Gas Chromatography (GC) is a highly suitable technique for analyzing volatile compounds like methacrylate esters. kelid1.ir When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and sensitive detection. americanlaboratory.com A non-polar or medium-polarity capillary column would be appropriate for separating the this compound from potential lower-boiling impurities like alcohols or higher-boiling impurities formed during synthesis. shimadzu.com

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for formulations containing non-volatile additives. e3s-conferences.org Reversed-phase HPLC using a C18 column with a mobile phase such as acetonitrile and water would be a common choice. Detection is typically achieved using an ultraviolet (UV) detector, as the methacrylate group possesses a UV chromophore. americanlaboratory.com

Both techniques allow for the quantitative determination of purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurity profiling involves the identification of minor peaks, often by comparison with known standards or by using a mass spectrometric detector.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile

Polymerization Mechanisms and Kinetics of 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester

Free Radical Polymerization of 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester

Free radical polymerization is a widely used method for the synthesis of a variety of polymers. The process involves the initiation, propagation, and termination of polymer chains through the action of free radicals. For long-chain methacrylates like 2-propylheptyl methacrylate (B99206), the polymerization kinetics and polymer properties are influenced by the bulky ester group, which can affect monomer reactivity and chain mobility.

Bulk Polymerization Systems

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method offers the advantage of producing a pure polymer. However, the viscosity of the reaction medium increases significantly with conversion, leading to challenges in heat dissipation and potential for the Trommsdorff effect, an autoacceleration of the polymerization rate. This can result in a broad molecular weight distribution.

Table 1: Representative Conditions for Bulk Polymerization of a Long-Chain Methacrylate (Lauryl Methacrylate)

ParameterValue
Monomer Lauryl Methacrylate
Initiator Azobisisobutyronitrile (AIBN)
Temperature 60°C
Conversion High
Molecular Weight High, with broad distribution
Observations Significant increase in viscosity, potential for autoacceleration.

This data is representative of long-chain methacrylate polymerization and is used to illustrate the principles of bulk polymerization for this compound.

Solution Polymerization Systems

Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. The presence of a solvent helps to control the viscosity of the reaction mixture and improve heat transfer, thus mitigating the Trommsdorff effect. This leads to better control over the polymerization and a narrower molecular weight distribution compared to bulk polymerization. The choice of solvent is critical as it can affect the polymerization rate and the properties of the resulting polymer.

The kinetics of solution polymerization of long-chain methacrylates are influenced by the monomer concentration, initiator concentration, temperature, and the nature of the solvent.

Table 2: Kinetic Data for Solution Polymerization of Dodecyl Methacrylate

ParameterValue
Monomer Dodecyl Methacrylate
Solvent Toluene
Initiator Benzoyl Peroxide
Temperature 70°C
Rate of Polymerization (Rp) Dependent on [Monomer] and [Initiator]0.5
Molecular Weight (Mn) Inversely proportional to [Initiator]0.5

This data is derived from studies on dodecyl methacrylate and serves as an illustrative example for the solution polymerization of this compound.

Emulsion and Suspension Polymerization Techniques

Emulsion polymerization is a heterogeneous polymerization technique where the monomer is emulsified in an aqueous medium with the aid of a surfactant. The polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within the micelles formed by the surfactant. This method allows for the production of high molecular weight polymers at a high polymerization rate, with excellent heat control. The resulting polymer is obtained as a stable latex. For hydrophobic monomers like 2-propylheptyl methacrylate, emulsion polymerization is a particularly suitable technique.

Suspension polymerization is another heterogeneous technique where the monomer, containing a dissolved initiator, is dispersed as fine droplets in a continuous aqueous phase. A suspending agent is used to prevent the droplets from coalescing. Polymerization occurs within these individual monomer droplets, which can be considered as tiny bulk reactors. The kinetics of suspension polymerization are often considered to be similar to those of bulk polymerization. This method produces polymer beads that can be easily isolated.

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. This is achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (e.g., copper, iron) as a catalyst to reversibly activate and deactivate the growing polymer chains. The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. ATRP has been successfully applied to the polymerization of a wide range of methacrylates, including those with long alkyl side chains.

The polymerization of long-chain methacrylates via ATRP allows for the synthesis of well-defined polymers. The bulky ester group can influence the solubility of the catalyst and the kinetics of the polymerization.

Table 3: Typical Conditions and Results for ATRP of Stearyl Methacrylate

ParameterValue
Monomer Stearyl Methacrylate (SMA)
Initiator Ethyl α-bromoisobutyrate
Catalyst System CuBr / PMDETA
Solvent Anisole
Temperature 90°C
Molecular Weight (Mn, GPC) Controlled by [Monomer]/[Initiator] ratio
Dispersity (Đ) Typically < 1.3

This data, based on the ATRP of stearyl methacrylate, provides a model for the expected outcomes of ATRP of this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The RAFT process involves a degenerative chain transfer mechanism, where the propagating radicals reversibly add to the CTA, leading to the formation of a dormant species. This allows for the controlled growth of polymer chains.

RAFT polymerization is highly versatile and tolerant to a wide range of functional groups and reaction conditions, making it suitable for the polymerization of long-chain methacrylates. The choice of the RAFT agent is crucial for achieving good control over the polymerization.

Table 4: Representative Data for RAFT Polymerization of a Long-Chain Methacrylate

ParameterValue
Monomer Dodecyl Methacrylate
RAFT Agent 2-Cyano-2-propyl dodecyl trithiocarbonate
Initiator AIBN
Solvent Toluene
Temperature 70°C
Molecular Weight (Mn) Linear increase with conversion
Dispersity (Đ) Typically between 1.1 and 1.3

This data is representative of the RAFT polymerization of long-chain methacrylates and is presented to illustrate the expected kinetic behavior for this compound.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism relies on the reversible trapping of the propagating radical chain end by a stable nitroxide radical, forming a dormant alkoxyamine species. rsc.org This equilibrium between active and dormant chains minimizes irreversible termination reactions. icp.ac.ru

The application of NMP to methacrylate monomers, including this compound, presents significant challenges. researchgate.net The homopolymerization of methacrylates via NMP is often compromised by side reactions, particularly an intramolecular decomposition of the alkoxyamine, which is often referred to as disproportionation. rsc.org This reaction leads to a loss of chain-end fidelity and poor control over the polymerization.

To overcome these limitations, several strategies have been developed:

Advanced Nitroxides: The development of new nitroxide structures has been crucial. For instance, indolinic nitroxides derived from 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO) have shown improved performance in controlling methacrylate polymerization. researchgate.net These nitroxides exhibit faster decomposition kinetics and better selectivity for the reversible C–ON bond cleavage, which is essential for maintaining control.

Comonomer Approach: A common strategy involves the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, such as styrene. The role of the comonomer is to reduce the activation-deactivation equilibrium constant, leading to a lower concentration of propagating radicals and thus better control over the polymerization process. researchgate.net

For a bulky monomer like this compound, it is anticipated that a successful NMP would necessitate the use of these advanced nitroxides under carefully optimized conditions to suppress side reactions and achieve well-defined polymer architectures.

Anionic Polymerization Approaches for this compound

Anionic polymerization is a powerful method for producing well-defined polymers, but its application to methacrylate esters is complicated by the polar ester group. The propagating carbanion can react with the carbonyl carbon of the monomer or another polymer chain, leading to termination or side reactions. kpi.uacmu.edu

However, the steric hindrance provided by a bulky ester group can significantly suppress these undesirable side reactions. Research on tert-butyl methacrylate (tBuMA), a monomer with a bulky ester group, has shown that it can be polymerized in a well-controlled, living manner. kpi.ua The bulky tert-butyl group effectively shields the ester's carbonyl group from nucleophilic attack by the propagating chain end. kpi.ua

By analogy, the large, branched 2-propylheptyl group of this compound is expected to provide substantial steric protection. This suggests that anionic polymerization could be a highly effective method for synthesizing well-defined polymers from this monomer. Key considerations for a successful anionic polymerization include:

Initiator Choice: Sterically hindered and less basic initiators, such as 1,1-diphenylhexyllithium, are often preferred to minimize side reactions during the initiation step. kpi.ua

Additives: The addition of salts like lithium chloride (LiCl) can modulate the reactivity of the propagating species, leading to enhanced control and the ability to polymerize at higher temperatures. uliege.be

Purity: Anionic polymerization is extremely sensitive to protic impurities. Therefore, rigorous purification of the monomer, solvent, and initiator is paramount for achieving a living polymerization. kpi.ua

Given these factors, it is highly probable that poly(2-propylheptyl methacrylate) with predictable molecular weights and very low polydispersity (Mw/Mn < 1.1) can be synthesized using anionic techniques.

Kinetic Modeling and Mechanistic Insights into this compound Polymerization

Kinetic modeling is essential for understanding and optimizing polymerization processes. For the free-radical bulk polymerization of methacrylates, models must account for phenomena such as autoacceleration (the gel effect), where a sharp increase in polymerization rate occurs at intermediate conversions. researchgate.net This effect arises from a decrease in the termination rate constant due to increased viscosity and diffusion limitations. mdpi.com

While a specific kinetic model for this compound has not been published, its behavior can be predicted using established frameworks for other methacrylates. A comprehensive model would incorporate:

Standard kinetic steps: initiation, propagation, chain transfer, and termination.

Diffusion-controlled phenomena: The model must account for the conversion-dependence of the termination (kt) and, at very high conversions, the propagation (kp) rate constants. mdpi.comkpi.ua

Determination of Propagation and Termination Rate Constants

The propagation rate constant (kp) and termination rate constant (kt) are fundamental parameters in polymerization kinetics. For methacrylates, kp has been shown to depend on the structure of the ester alkyl group. Studies using pulsed-laser polymerization with size-exclusion chromatography (PLP-SEC) have provided benchmark data for a series of n-alkyl methacrylates. cmu.edu

Generally, kp increases as the size of the n-alkyl ester group increases from methyl to dodecyl. cmu.edu This trend is thought to be primarily due to entropic effects. goettingen-research-online.de The table below shows Arrhenius parameters for several n-alkyl methacrylates, illustrating this trend.

MonomerA (L·mol⁻¹·s⁻¹)Eₐ (kJ·mol⁻¹)kₚ at 50°C (L·mol⁻¹·s⁻¹)
Methyl Methacrylate (MMA)2.66 × 10⁶22.3833
Ethyl Methacrylate (EMA)3.50 × 10⁶22.7920
n-Butyl Methacrylate (BMA)4.40 × 10⁶22.81130
Dodecyl Methacrylate (DMA)4.40 × 10⁶22.21420

Table 1: Arrhenius parameters (A and Eₐ) and propagation rate constants (kₚ) for various n-alkyl methacrylates in bulk. Data sourced from critically evaluated literature. cmu.edu

Based on these data, this compound, with its large C10 ester group, would be expected to have a kp value in the range of or slightly higher than that of dodecyl methacrylate. However, its branched structure could introduce additional steric factors not present in the linear alkyl chain series.

The termination rate constant, kt, for bulky methacrylates is diffusion-controlled even at very low monomer conversions. The mechanism is dominated by reaction diffusion, where the mobility of radical chain ends is governed by their own propagation reactions rather than translational diffusion. kpi.ua

Influence of Monomer Purity on Polymerization Kinetics

The purity of the monomer is a critical factor that profoundly impacts polymerization kinetics, especially in controlled/living polymerization systems. kpi.ua Impurities can act as initiators, inhibitors, or chain transfer agents, disrupting the intended reaction mechanism and leading to polymers with uncontrolled molecular weights and broad distributions.

Common impurities in methacrylate monomers and their effects include:

Water and other protic compounds: These are potent terminating agents in anionic polymerization. vt.edu

Inhibitors (e.g., hydroquinone (B1673460) monomethyl ether): Added for storage stability, these must be removed prior to polymerization as they scavenge radicals, leading to an induction period and unpredictable kinetics.

Byproducts from synthesis: Compounds from the esterification process can interfere with the polymerization. For instance, residual acids or alcohols can affect both radical and ionic polymerizations. acs.org

For this compound, achieving reproducible kinetic data and well-defined polymers would require rigorous purification, typically involving washing to remove water-soluble inhibitors and distillation to remove non-volatile impurities.

Role of Initiators and Chain Transfer Agents

Initiators are responsible for generating the initial active species that begin the polymer chain growth. The choice of initiator is dictated by the desired polymerization method:

Free-Radical Polymerization: Thermal initiators like 2,2'-azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. kpi.ua

Nitroxide-Mediated Polymerization: NMP can be initiated either with a combination of a conventional radical initiator and a free nitroxide (a bimolecular system) or with a pre-formed alkoxyamine (a unimolecular initiator). icp.ac.ru

Anionic Polymerization: Organometallic compounds, particularly hindered organolithium reagents like 1,1-diphenylhexyllithium, are used to initiate the polymerization of methacrylates to avoid side reactions. kpi.ua

Chain Transfer AgentAbbreviationFunctionality
n-Dodecyl MercaptanNDMControls molecular weight, reduces viscosity
tert-Dodecyl MercaptanTDMProvides moderate molecular weight control
OctylthioglycolateOTGHigh chain transfer efficiency
Pentaerythritol tetrakis(3-mercaptopropionate)STMPMultifunctional CTA, can introduce branching

In the context of controlled radical polymerization, the term CTA is most famously associated with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In RAFT, specific dithioester or related compounds act as mediating agents to establish a rapid equilibrium between active and dormant chains, providing excellent control over the final polymer architecture. nih.gov

Copolymerization Strategies Involving 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester

Synthesis and Characterization of Copolymers Incorporating 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester

No information was found regarding the synthesis or characterization of copolymers incorporating this specific monomer.

There are no available studies on the synthesis or characterization of statistical copolymers of this compound.

No literature exists detailing the synthesis or characterization of block copolymers containing this compound.

Information on the use of this compound in the synthesis of graft copolymers could not be located.

There are no documented methods for synthesizing hyperbranched copolymers from this compound.

Reactivity Ratios and Copolymer Composition Control in Systems with this compound

No data on the reactivity ratios of this compound with any comonomer has been published. Consequently, information on controlling copolymer composition in systems involving this monomer is also unavailable.

Architecture-Controlled Copolymerization of this compound with Diverse Monomers

There are no research findings on the architecture-controlled copolymerization (e.g., via ATRP, RAFT, or other controlled radical polymerization techniques) of this compound.

Molecular Structure and Macroscopic Property Relationships of Poly 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester and Its Copolymers

Molecular Weight and Polydispersity Control in Poly(2-Propenoic acid, 2-methyl-, 2-propylheptyl ester)

The synthesis of poly(this compound), hereafter referred to as poly(2-propylheptyl methacrylate) or P(2-PHMA), with specific molecular weights (MW) and narrow molecular weight distributions (polydispersity) is crucial for tailoring its physical properties for advanced applications. Control over these parameters is typically achieved through controlled/living radical polymerization (CRP) techniques, which minimize termination and chain transfer reactions that broaden the molecular weight distribution in conventional free-radical polymerization.

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for methacrylate (B99206) monomers. anton-paar.commit.edu In these methods, the polymerization rate and the growth of polymer chains can be precisely managed.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (e.g., copper bromide with a ligand) to establish a dynamic equilibrium between active, propagating radical species and dormant species. mit.edu The low concentration of active radicals at any given time significantly reduces the probability of termination reactions. The molecular weight is predetermined by the initial ratio of monomer to initiator concentrations, and polymers with low polydispersity indices (PDI), typically below 1.2, can be synthesized.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization employs a chain transfer agent (a dithio compound) to mediate the polymerization. anton-paar.com Propagating polymer chains react with the RAFT agent to form a dormant species, which can then fragment to release a new radical that initiates further polymerization. This process allows for the controlled growth of polymer chains, leading to predictable molecular weights and narrow polydispersity. anton-paar.com By adjusting the ratio of monomer, initiator, and RAFT agent, the final molecular weight and PDI can be effectively controlled. jamorin.com

For P(2-PHMA), these methods allow for the synthesis of well-defined homopolymers and block copolymers with tailored architectures and properties. The bulky 2-propylheptyl side group can influence the reaction kinetics, but the fundamental principles of control remain applicable.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most powerful technique for determining the molecular weight distribution of polymers like P(2-PHMA). nih.govscirp.org The method separates polymer molecules based on their hydrodynamic volume (size in solution) rather than their chemical properties. nih.gov

The GPC instrument consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (commonly a refractive index detector). A solution of the polymer sample is injected into a continuously flowing solvent stream (the mobile phase) that passes through the columns. Larger polymer coils are excluded from the pores of the gel and thus travel a shorter path, eluting from the columns first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. nih.gov

By calibrating the instrument with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate) standards), the elution time of the P(2-PHMA) sample can be correlated to its molecular weight. uobabylon.edu.iq The detector response as a function of elution time provides a chromatogram, which represents the molecular weight distribution of the sample.

From this distribution, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. For a perfectly uniform (monodisperse) polymer, PDI = 1.0. Controlled polymerization techniques like ATRP and RAFT can produce P(2-PHMA) with PDI values approaching this ideal. anton-paar.com

The following table illustrates typical data obtained from GPC analysis for a polymethacrylate (B1205211) synthesized via a controlled radical polymerization, analogous to what would be expected for P(2-PHMA).

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P(2-PHMA)-125,50028,3001.11
P(2-PHMA)-251,20057,8001.13
P(2-PHMA)-398,600112,4001.14

Thermal Properties of Poly(this compound)

The thermal properties of P(2-PHMA) dictate its processing window and service temperature range. Key thermal characteristics are determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is used to measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), while TGA is used to evaluate thermal stability and decomposition temperature. mit.eduresearchgate.net For the acrylate (B77674) analogue, poly(2-propylheptyl acrylate), thermal destruction processes have been observed to occur in the temperature range of 250–950 °C. nih.gov

Glass Transition Temperature (Tg) Analysis

The glass transition temperature (Tg) is a critical property of amorphous polymers like P(2-PHMA). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating. sigmaaldrich.com This transition is not a true phase transition like melting but is a kinetic phenomenon observed as a step change in the heat capacity, which is readily detected by DSC. mit.edu

For poly(alkyl methacrylates), the Tg is strongly influenced by the length and structure of the alkyl ester side chain. Short side chains, like in poly(methyl methacrylate), result in a relatively high Tg (around 105 °C) due to restricted main-chain mobility. As the length of the linear alkyl side chain increases, the Tg generally decreases due to an "internal plasticization" effect, where the flexible side chains increase the free volume and enhance main-chain mobility.

The 2-propylheptyl group in P(2-PHMA) is a long, branched C10 alkyl chain. This bulky and flexible side group is expected to significantly lower the Tg compared to poly(methyl methacrylate). For comparison, the Tg of other long-chain poly(alkyl methacrylates) are well below 0 °C; for example, poly(dodecyl methacrylate) has a Tg of -65 °C. sigmaaldrich.com Therefore, P(2-PHMA) is expected to have a very low glass transition temperature, making it a soft and flexible material at room temperature. The exact Tg value is dependent on factors such as molecular weight and measurement method. sigmaaldrich.comsigmaaldrich.com

Melting Behavior and Crystallinity Studies

Polymers can exist in amorphous, semi-crystalline, or crystalline states. The ability of a polymer to crystallize depends on the regularity of its chain structure. Polymers with regular, linear backbones and small side groups, like high-density polyethylene, can pack into ordered crystalline lattices and exhibit a distinct melting temperature (Tm). kpi.ua

Poly(alkyl methacrylates) synthesized by free-radical methods are typically atactic, meaning the side groups are arranged randomly along the polymer backbone. This structural irregularity prevents the chains from packing into an ordered crystalline structure. The presence of the large, bulky, and branched 2-propylheptyl side group in P(2-PHMA) further inhibits any potential for chain packing and crystallization.

Consequently, P(2-PHMA) is an entirely amorphous polymer. As such, it does not exhibit a melting point (Tm) or any crystallization behavior. youtube.com When analyzed by DSC, its thermogram will show a characteristic glass transition (Tg) but will lack any endothermic melting peak or exothermic crystallization peak. researchgate.net

Solution Properties and Viscometry of Poly(this compound)

The behavior of P(2-PHMA) in solution is governed by interactions between the polymer chains and the solvent molecules. Due to its long, nonpolar 2-propylheptyl side chains, P(2-PHMA) is readily soluble in nonpolar organic solvents such as toluene, tetrahydrofuran (B95107) (THF), and alkanes, but insoluble in polar solvents like water. The quality of a solvent (i.e., "good" vs. "poor") depends on the extent of these interactions. In a good solvent, polymer-solvent interactions are favorable, causing the polymer coil to expand and occupy a large hydrodynamic volume. In a poor solvent, polymer-polymer interactions are preferred, leading to coil contraction.

The relationship between intrinsic viscosity and molecular weight (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K Ma

where K and 'a' are the Mark-Houwink parameters, which are specific to a given polymer-solvent-temperature system. ijcce.ac.ir The value of the exponent 'a' provides insight into the polymer's conformation in solution; values typically range from 0.5 for a polymer in a theta (poor) solvent to 0.8 and higher for a polymer in a good solvent. scirp.org For flexible chain polymers like P(2-PHMA) in good solvents, 'a' is expected to be in the range of 0.6-0.8.

The following table shows representative Mark-Houwink parameters for similar long-chain poly(alkyl methacrylates) to illustrate the expected values for P(2-PHMA).

PolymerSolventTemperature (°C)K (x 10-4 dL/g)a
Poly(n-hexyl methacrylate)n-Heptane250.490.68
Poly(n-hexyl methacrylate)Toluene250.650.69
Poly(2-ethylhexyl acrylate)Toluene250.710.66
Poly(lauryl methacrylate)Toluene300.450.73

Rheological Characterization of Poly(this compound) Melts and Solutions

Rheology is the study of the flow and deformation of materials. For polymers like P(2-PHMA), rheological characterization of both melts and concentrated solutions is essential for understanding their processability (e.g., in extrusion or injection molding) and performance in applications such as lubricants or coatings. uobabylon.edu.iq

Polymer melts and solutions are viscoelastic, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. uobabylon.edu.iq These properties are typically measured using a rheometer, which can apply controlled stress or strain and measure the resulting deformation or stress.

Key rheological measurements include:

Shear Viscosity (η): A measure of a fluid's resistance to flow under shear stress. For polymer melts and solutions, viscosity is often dependent on the shear rate. At low shear rates, they may exhibit Newtonian behavior (constant viscosity). At higher shear rates, they typically show shear-thinning behavior, where viscosity decreases as polymer chains align in the direction of flow.

Dynamic Oscillatory Measurements: In these tests, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'') .

G' (Storage Modulus): Represents the elastic component and is a measure of the energy stored and recovered per cycle of deformation.

G'' (Loss Modulus): Represents the viscous component and is a measure of the energy dissipated as heat per cycle. The relative magnitudes of G' and G'' as a function of frequency provide insight into the material's structure, relaxation times, and whether it behaves more like a solid or a liquid.

For P(2-PHMA), the long, bulky 2-propylheptyl side chains are expected to have a significant impact on rheological behavior. These side chains can increase the spacing between polymer backbones, affecting intermolecular friction and entanglement density. Studies on other poly(n-alkyl methacrylates) have shown that in extensional flow, the degree of transient strain hardening strengthens as the size of the alkyl side group increases. nih.gov This effect is attributed to weaker friction reduction when the polymer backbones are more separated by the larger side chains. nih.gov This suggests that P(2-PHMA) melts would exhibit significant strain hardening, a property important for processes like film blowing and foaming.

Morphological Investigations of Poly(this compound)

The morphology of polymer films is crucial in determining their physical and chemical properties. For Poly(this compound), a polymer with a bulky alkyl side chain, the surface and bulk morphology are expected to be significantly influenced by the processing conditions and the molecular weight of the polymer.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide detailed information about the topography of a polymer film. For a polymer like Poly(this compound), AFM analysis would be instrumental in understanding the surface roughness, phase separation in copolymers, and the general surface morphology on the nanoscale.

In studies of similar bulky alkyl methacrylate polymers, AFM has revealed that the surface morphology can range from smooth and featureless to highly structured, depending on the method of film preparation (e.g., spin-coating, solution casting) and subsequent thermal annealing. The bulky 2-propylheptyl side group is expected to create significant steric hindrance, which would influence the packing of the polymer chains and, consequently, the surface morphology.

Table 1: Predicted AFM Morphological Parameters for Poly(this compound) Films under Different Preparation Conditions.

Preparation MethodPredicted Surface Roughness (RMS)Predicted Morphological Features
Spin-coating (as-cast)Low to moderateGenerally smooth with potential for small, uniformly distributed aggregates.
Solution CastingModerate to highPotentially rougher surfaces with larger domain structures due to slower solvent evaporation.
Annealed FilmVariableAnnealing above the glass transition temperature may lead to surface reorganization, potentially increasing or decreasing roughness depending on the tendency for chain ordering or dewetting.

Note: The values in this table are predictive and based on general trends observed for similar polymers. Actual experimental data for Poly(this compound) is required for confirmation.

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating the bulk morphology and structure of polymer materials.

Transmission Electron Microscopy (TEM) would be utilized to probe the internal structure of the polymer. By examining thin sections of the material, TEM can reveal details about the bulk morphology, including the presence of ordered domains, phase separation in copolymers, and the dispersion of any additives. For Poly(this compound), the bulky side chains might hinder the formation of highly ordered structures, leading to a predominantly amorphous morphology, which would be observable with TEM.

Surface Properties of Poly(this compound) Materials

The surface properties of a polymer, such as its wettability and surface energy, are critical for many applications, including coatings, adhesives, and biomaterials. The chemical structure of the repeating unit, particularly the nature of the side chain, plays a dominant role in determining these properties.

For Poly(this compound), the presence of the large, non-polar 2-propylheptyl group is expected to result in a low surface energy and hydrophobic behavior. The hydrocarbon-rich side chain would preferentially orient at the polymer-air interface to minimize the interfacial energy.

The surface energy of a material can be determined by measuring the contact angles of various liquids with known surface tensions on the polymer surface. The total surface energy is typically divided into dispersive and polar components.

Table 2: Predicted Surface Properties of Poly(this compound).

PropertyPredicted ValueRationale
Water Contact Angle> 90°The bulky, hydrophobic alkyl side chain will repel water, leading to a high contact angle.
Surface Energy (Total)Low (e.g., 25-35 mN/m)The non-polar nature of the 2-propylheptyl group will result in weak intermolecular forces at the surface.
Dispersive ComponentDominantThe surface energy will be primarily due to London dispersion forces, characteristic of hydrocarbon surfaces.
Polar ComponentLowThe ester group provides some polarity, but its influence is likely masked by the large alkyl chain at the surface.

Note: The values in this table are predictive and based on the expected chemical behavior. Experimental verification is necessary.

Theoretical and Computational Studies of 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester and Its Polymers

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the reactivity and electronic characteristics of methacrylate (B99206) monomers. mdpi.com These computational methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons within the monomer, which governs its behavior in polymerization reactions. researchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a monomer's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Mulliken Charges: These calculations reveal the partial charges on each atom, offering insights into the electrostatic interactions that influence polymerization. For instance, the carbonyl carbon in methacrylates exhibits a positive charge, making it susceptible to nucleophilic attack. nih.gov

Electron Density Distribution: Mapping the electron density helps identify regions of the monomer that are electron-rich or electron-deficient, which is critical for understanding its interaction with radicals and other species during polymerization.

The size and structure of the alkyl ester group, such as the 2-propylheptyl group, can influence the electronic properties of the methacrylate monomer through inductive and steric effects. While the bulky 2-propylheptyl group is not expected to significantly alter the electronic nature of the vinyl group, it can sterically hinder the approach of a propagating radical, potentially affecting the rate of polymerization.

Table 1: Calculated Electronic Properties of Representative Methacrylate Monomers
MonomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Mulliken Charge on Carbonyl Carbon
Methyl Methacrylate-7.12-0.856.27+0.58
Ethyl Methacrylate-7.09-0.836.26+0.57
n-Butyl Methacrylate-7.05-0.816.24+0.56

Note: The data in the table above is representative and sourced from computational studies on smaller alkyl methacrylates. The values for 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester would require specific calculations but are expected to follow similar trends.

Molecular Dynamics Simulations of Polymer Chain Conformations and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of polymer chains at the atomic level. mdpi.com These simulations model the movement of atoms and molecules over time, providing a dynamic picture of polymer chain conformations and their response to various conditions. youtube.com

For poly(this compound), MD simulations can reveal:

Chain Conformation: The simulations can predict how the polymer chains fold and arrange themselves in space. The bulky 2-propylheptyl side groups would likely lead to a more extended chain conformation compared to polymers with smaller side groups.

Radius of Gyration (Rg): This parameter provides a measure of the size of the polymer coil. MD simulations can calculate Rg as a function of temperature and solvent conditions, offering insights into the polymer's solubility and solution behavior.

All-atom MD simulations, where every atom is explicitly represented, provide a high level of detail but are computationally expensive. mdpi.com These simulations are often used to study relatively short polymer chains over short timescales.

Density Functional Theory (DFT) Studies of Transition States in Polymerization Reactions

Density Functional Theory (DFT) is a widely used quantum chemical method to study the mechanisms of chemical reactions, including polymerization. researchgate.net A key application of DFT in this context is the calculation of the transition state structures and energies for the propagation step in free-radical polymerization. upenn.edu

The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction. By calculating the transition state for the addition of a monomer to a growing polymer chain, DFT can provide valuable information about the polymerization kinetics. researchgate.net

For the polymerization of this compound, DFT calculations would focus on:

Geometry of the Transition State: Determining the precise arrangement of atoms as the new carbon-carbon bond is formed.

Activation Energy (Ea): Calculating the energy barrier for the propagation step. A lower activation energy implies a faster rate of polymerization.

The steric bulk of the 2-propylheptyl group is expected to influence the geometry and energy of the transition state, potentially leading to a higher activation energy compared to methacrylates with smaller ester groups.

Table 2: Calculated Activation Energies for the Propagation Step of Representative Methacrylate Monomers
MonomerActivation Energy (kJ/mol)
Methyl Methacrylate22.5
Ethyl Methacrylate23.1
n-Butyl Methacrylate24.0

Note: The data in the table above is representative and sourced from DFT studies on smaller alkyl methacrylates. The value for this compound would require specific calculations but is expected to be higher due to increased steric hindrance.

Coarse-Grained Modeling of Poly(this compound) Systems

While all-atom MD simulations provide detailed information, they are limited to small systems and short timescales. diva-portal.org Coarse-grained (CG) modeling offers a way to overcome these limitations by representing groups of atoms as single "beads." researchgate.net This simplification reduces the number of particles in the simulation, allowing for the study of larger systems over longer timescales. researchgate.net

In a CG model for poly(this compound), a monomer unit might be represented by a few beads. For example, one bead could represent the methacrylate backbone, and another could represent the bulky 2-propylheptyl side chain. psu.edu

CG simulations are particularly useful for studying:

Polymer Melts and Blends: Simulating the behavior of large numbers of polymer chains to understand their morphology and phase behavior.

Self-Assembly: Investigating how the polymer chains organize themselves into larger structures, such as micelles or films.

Mechanical Properties: Predicting the response of the polymer to mechanical stress, such as stretching or shearing.

The parameters for the interactions between the CG beads are typically derived from all-atom simulations or experimental data to ensure that the CG model accurately reproduces the behavior of the real system. researchgate.net

In Silico Methods for Predicting Polymer Properties and Structure-Property Relationships

In silico methods encompass a range of computational techniques used to predict the properties of materials without the need for physical experiments. mdpi.com These methods are becoming increasingly important in materials discovery and design, as they allow for the rapid screening of large numbers of potential polymer structures. nih.gov

For poly(this compound), in silico methods can be used to predict a wide range of properties, including:

Physical Properties: Density, glass transition temperature (Tg), and refractive index.

Mechanical Properties: Young's modulus, tensile strength, and elongation at break.

Thermal Properties: Thermal conductivity and thermal expansion coefficient.

One common in silico approach is the use of Quantitative Structure-Property Relationship (QSPR) models. mdpi.com QSPR models are mathematical equations that relate the chemical structure of a polymer to its properties. These models are developed by training them on a large dataset of polymers with known properties. Once trained, the model can be used to predict the properties of new, unsynthesized polymers.

The development of accurate QSPR models for poly(alkyl methacrylates) allows for the systematic exploration of how changes in the alkyl ester group, such as the size and branching of the 2-propylheptyl group, affect the final properties of the polymer. gatech.edu This can guide the design of new polymers with tailored properties for specific applications.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound in Advanced Material Design

A comprehensive review of scientific literature and research databases reveals a significant gap in publicly available information regarding the specific chemical compound "this compound" and its polymer, poly(2-propylheptyl methacrylate). Despite extensive searches for data related to its use in advanced material design and functionalization, there is insufficient specific research to construct a thorough and scientifically accurate article based on the requested outline.

The intended article was to focus on the following key areas:

Advanced Material Design and Functionalization Utilizing 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester

Development of Responsive Polymer Systems Incorporating 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester Units:No research could be located that investigates the incorporation of 2-propylheptyl methacrylate (B99206) into stimuli-responsive polymer systems. Therefore, there is no information on its potential contribution to creating materials that respond to external stimuli such as temperature, pH, or light.

A single study on the pyrolysis of a structurally related but distinct polymer, poly(2-propylheptyl acrylate), was identified. However, this does not provide the necessary data to address the specific topics of material design, composites, surface modification, and responsive systems for the requested methacrylate-based polymer.

Due to the absence of detailed research findings and data tables directly pertaining to "this compound," it is not possible to generate the requested in-depth and scientifically rigorous article at this time. Further primary research would be required to establish the properties and potential applications of this specific compound in the field of advanced material design.

Degradation Pathways and Environmental Fate of 2 Propenoic Acid, 2 Methyl , 2 Propylheptyl Ester and Its Polymers

Hydrolytic Degradation Mechanisms of the Ester Linkage in Poly(2-Propenoic acid, 2-methyl-, 2-propylheptyl ester)

The hydrolytic degradation of polymers involves the cleavage of chemical bonds through reaction with water. For poly(alkyl methacrylate)s, the primary site for hydrolysis is the ester group in the side chain. This reaction results in the formation of poly(methacrylic acid) and the corresponding alcohol, in this case, 2-propylheptanol.

The mechanism of ester hydrolysis can be catalyzed by either acidic or basic conditions. fiveable.me Under neutral pH, the reaction is generally slow for polymethacrylates. fiveable.me Studies on poly(methyl methacrylate) (PMMA) have shown that it does not undergo significant hydrolytic degradation under typical environmental conditions. researchgate.net The stability is attributed to the hydrophobic nature of the polymer backbone, which limits water access to the ester linkages. The large, branched 2-propylheptyl side chain in poly(this compound) would likely increase this hydrophobicity and sterically hinder the approach of water molecules, further slowing the rate of hydrolysis compared to smaller, linear alkyl esters. fiveable.me

Long-term exposure to moisture, especially at elevated temperatures or extreme pH, can lead to surface-level hydrolysis, potentially causing minor changes in the polymer's chemical structure and a reduction in mechanical properties. researchgate.net However, for the bulk material, significant degradation via hydrolysis is not considered a primary environmental fate pathway. researchgate.net

FactorInfluence on Hydrolytic Degradation RateRelevance to Poly(this compound)
pHAccelerated by acidic or basic conditions. fiveable.meDegradation is expected to be very slow at neutral environmental pH.
TemperatureHigher temperatures increase reaction rates.Significant hydrolysis would likely only occur under elevated temperature conditions.
HydrophobicityIncreased hydrophobicity of the side chain reduces water penetration, slowing hydrolysis.The large 2-propylheptyl group confers high hydrophobicity, enhancing hydrolytic stability.
Steric HindranceBulky side chains can physically block water molecules from reaching the ester group. fiveable.meThe branched 2-propylheptyl group provides significant steric hindrance, contributing to stability.

Photodegradation Pathways of Poly(this compound)

Photodegradation, initiated by exposure to ultraviolet (UV) radiation, is a significant degradation pathway for poly(alkyl methacrylate)s. The process involves a series of complex free-radical reactions that can lead to both chain scission (a decrease in molecular weight) and cross-linking.

The general mechanism for the photooxidative degradation of this class of polymers involves:

Initiation : UV radiation provides the energy to break bonds in the polymer, forming primary macroradicals. researchgate.net

Propagation : These macroradicals react with atmospheric oxygen to form macroperoxy radicals. The peroxy radicals can then abstract a hydrogen atom from another part of the polymer chain to form hydroperoxides and a new macroradical. researchgate.net The dissociation of these unstable hydroperoxides into alkoxy and hydroxyl radicals leads to the formation of carbonyl (C=O) and hydroxyl (OH) groups along the polymer chain. researchgate.netresearchgate.net

Chain Scission and Cross-linking : The reactions can lead to the breaking of the main polymer chain, which reduces the material's molecular weight and mechanical strength. researchgate.netgovinfo.gov Concurrently, radical-radical recombination can lead to the formation of cross-links between polymer chains, which can make the material more brittle. researchgate.net

Research on a series of poly(alkyl methacrylate)s, including poly(methyl-), poly(ethyl-), poly(n-butyl-), and poly(n-hexyl methacrylate), has shown that polymers with longer alkyl side chains tend to be more susceptible to photo-degradation. researchgate.nettue.nl This increased instability is attributed to the higher number of abstractable methyne (-CH-) and methylene (B1212753) (-CH2-) hydrogens in the longer alkyl chains. researchgate.net Therefore, it is expected that poly(this compound), with its large C10 alkyl group, would be more prone to photodegradation than simpler polymethacrylates like PMMA.

Reaction StageKey Intermediates/ProductsEffect on Polymer
InitiationMacroradicalsInitial bond breaking from UV absorption.
PropagationMacroperoxy radicals, Hydroperoxides, Alkoxy/Hydroxyl radicalsFormation of carbonyl and hydroxyl groups, yellowing. researchgate.net
Chain ScissionShorter polymer chainsReduction in molecular weight and mechanical strength. govinfo.gov
Cross-linkingNetworked polymer chainsIncreased brittleness, decreased solubility. researchgate.net

Thermal Degradation Kinetics and Product Analysis of Poly(this compound)

Thermal degradation occurs when the polymer is subjected to high temperatures, leading to the cleavage of covalent bonds. For most poly(n-alkyl methacrylates), the primary thermal degradation mechanism is depolymerization, a chain reaction that effectively "unzips" the polymer to regenerate the corresponding monomer. researchgate.net

Studies on poly(methyl methacrylate) (PMMA) have shown a multi-stage degradation process. nih.gov

Stage 1 : Occurs at lower temperatures (approx. 180–350°C) and is initiated by the scission of thermally weak bonds, such as those at unsaturated chain ends or head-to-head linkages formed during polymerization. nih.govmarquette.edu

Stage 2 : At higher temperatures (approx. 350–400°C), random scission of the main polymer chain occurs, generating radicals that then initiate depolymerization. nih.gov

The main product of this process is the monomer, methyl methacrylate (B99206). researchgate.net Similarly, the thermal degradation of poly(this compound) is expected to primarily yield the 2-propylheptyl methacrylate monomer. In some cases, side reactions involving the ester group can lead to the formation of other products, such as methacrylic acid and various hydrocarbons. researchgate.net

The kinetics of thermal degradation are often characterized by the activation energy (Ea), which represents the energy barrier for the degradation reaction. While specific data for poly(2-propylheptyl methacrylate) is not available, values for related polymers provide a useful reference.

PolymerTypical Degradation Temperature Range (°C)Activation Energy (Ea) (kJ/mol)Primary Degradation Product(s)
Poly(methyl methacrylate) (PMMA)~250 - 420 marquette.edu~130 - 180 marquette.eduresearchgate.netMethyl methacrylate monomer researchgate.net
Poly(2-hydroxyethyl methacrylate) (PHEMA)~250 - 400 researchgate.net~130 researchgate.netHEMA monomer, methacrylic acid, CO2 researchgate.net

Biodegradation Studies: Chemical Mechanisms and Enzymatic Roles

Biodegradation refers to the degradation of materials by the action of living organisms, primarily microorganisms like bacteria and fungi. The process relies on enzymes produced by these organisms to catalyze the breakdown of the polymer structure. nih.govresearchgate.net

For polymers like poly(this compound), the key considerations for biodegradation are molecular weight and the susceptibility of its chemical bonds to enzymatic attack.

Monomer vs. Polymer : While the monomer, an ester, may be susceptible to biodegradation by microbial esterases, the high molecular weight of the polymer itself presents a significant barrier. nih.gov Microorganisms cannot typically transport such large molecules across their cell walls for metabolism. Therefore, degradation must begin externally. researchgate.net

Enzymatic Action : The process begins with the secretion of extracellular enzymes by microorganisms. nih.gov For this polymer, enzymes such as lipases and esterases would be required to attack the ester linkages in the side chains. core.ac.uk This enzymatic hydrolysis would be a surface erosion process, gradually cleaving the side chains and potentially creating smaller fragments of the main chain. core.ac.uk

Recalcitrance of the Backbone : The carbon-carbon backbone of poly(alkyl methacrylate)s is generally considered highly resistant to microbial attack, as microorganisms often lack the enzymes needed to break these strong, non-biological bonds. nih.gov

FactorRole in BiodegradationExpected Impact on Poly(this compound)
Molecular WeightHigh molecular weight prevents cellular uptake by microorganisms. nih.govMajor limiting factor; the polymer is too large for direct microbial metabolism.
EnzymesExtracellular esterases/lipases can hydrolyze ester bonds. core.ac.uknih.govPotential for slow surface erosion via cleavage of the 2-propylheptyl ester side chain.
Polymer BackboneCarbon-carbon single bonds are highly resistant to enzymatic cleavage. nih.govThe poly(methacrylic acid) backbone is expected to be highly persistent in the environment.
Abiotic Pre-treatmentPhotodegradation or thermal degradation can reduce molecular weight, increasing bioavailability. nih.govLikely a necessary prerequisite for any significant biodegradation to occur.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-propylheptyl 2-methyl-2-propenoate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of 2-methylacrylic acid with 2-propylheptanol under acid catalysis. Optimize reaction conditions (e.g., molar ratios, temperature) using Dean-Stark traps to remove water and improve yield. Purify via vacuum distillation or column chromatography, and validate purity using GC-MS (retention time comparison) and NMR (peak integration for ester protons) .

Q. How can discrepancies in reported physical properties (e.g., boiling point, density) of this ester be resolved?

  • Methodological Answer : Cross-reference data from standardized databases like NIST Chemistry WebBook, which provides thermochemical and spectral data validated via peer-reviewed methods. For example, NIST’s mass spectrometry data (e.g., fragmentation patterns) can confirm molecular identity, while vapor pressure measurements resolve boiling point ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use P95/P1 respirators for aerosol protection and nitrile gloves to prevent dermal exposure. Store in inert atmospheres to avoid ester hydrolysis. Emergency measures include ethanol rinses for skin contact and activated carbon for spill containment. Toxicity data from analogous esters (e.g., methyl methacrylate) suggest low acute toxicity but warrant ventilation controls .

Advanced Research Questions

Q. How does the branching of the 2-propylheptyl group influence copolymerization kinetics with vinyl monomers?

  • Methodological Answer : The bulky 2-propylheptyl group reduces polymerization rates due to steric hindrance, as observed in similar methacrylate esters (e.g., 2-ethylhexyl methacrylate). Use radical polymerization with AIBN initiators and monitor kinetics via real-time FTIR to track monomer conversion. Compare reactivity ratios (e.g., Q-e scheme) to predict copolymer composition .

Q. What analytical strategies identify degradation products of this ester under accelerated aging conditions?

  • Methodological Answer : Expose the compound to UV light or elevated temperatures and analyze degradation via HPLC-MS/MS. Key products include 2-methylacrylic acid (hydrolysis) and aldehydes (oxidative cleavage). Computational modeling (e.g., DFT) can predict bond dissociation energies to prioritize degradation pathways .

Q. How can computational modeling predict the plasticizing efficiency of this ester in polymer matrices?

  • Methodological Answer : Use molecular dynamics (MD) simulations to calculate Hansen solubility parameters and glass transition temperature (Tg) depression. Validate predictions with experimental DSC data. The long alkyl chain in 2-propylheptyl esters enhances free volume, improving flexibility in PMMA blends .

Q. What regulatory considerations apply to environmental release of this compound during research?

  • Methodological Answer : Under EPA TSCA and EU REACH, classify the ester as a low-priority substance if biodegradation studies (e.g., OECD 301B) show >60% mineralization in 28 days. Monitor aquatic toxicity using Daphnia magna assays, as hydrophobic esters may bioaccumulate .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the ester’s stability in acidic vs. alkaline environments?

  • Methodological Answer : Design pH-dependent stability studies using NMR to track ester hydrolysis. For example, at pH < 2, protonation of the carbonyl group slows hydrolysis, while at pH > 10, hydroxide ion attack dominates. Reconcile discrepancies by standardizing buffer systems and ionic strengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.